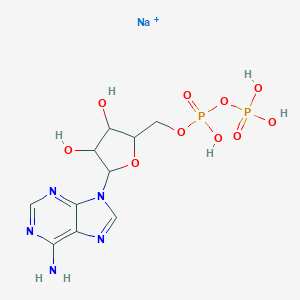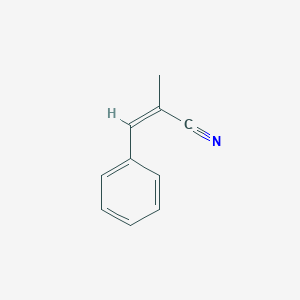
Nε-Formyl-L-Lysin
Übersicht
Beschreibung
2-Amino-6-formamidohexanoic acid is an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Referenzmaterial in Glykationsstudien
Nε-Formyl-L-Lysin wird als Referenzmaterial bei der Detektion von glykierten Lysinmolekülen verwendet, die durch Ribose-, Laktose- und Fructose-Maillard-Reaktionen entstehen . Glykation ist ein Prozess, bei dem ein Zuckermolekül ohne enzymatische Regulation an ein Protein- oder Lipidmolekül bindet. Dieser Prozess ist an verschiedenen Gesundheitszuständen beteiligt, darunter Diabetes und Alterung.
Formaldehydreaktionsstudien
This compound wurde aus der Reaktion zwischen L-Lysin und Formaldehyd isoliert . Diese Verbindung wird in Studien verwendet, um die chemischen Reaktionen zu verstehen, an denen Formaldehyd beteiligt ist, eine Verbindung mit erheblichen biologischen und ökologischen Auswirkungen.
Protein-Adduktforschung
Die Forschung hat gezeigt, dass die Exposition gegenüber sowohl endogenem als auch exogenem Formaldehyd zur Bildung von Protein-Addukten wie this compound führen kann . Diese Addukte können verschiedene biologische Wirkungen haben und werden im Kontext der Karzinogenese und anderer Gesundheitszustände untersucht.
Wirkmechanismus
Target of Action
Nepsilon-Formyl-L-lysine, also known as N(6)-Formyl-L-lysine, primarily targets nuclear proteins , particularly histones . These proteins play a crucial role in the regulation of chromatin function, which is essential for gene expression and DNA replication .
Mode of Action
Nepsilon-Formyl-L-lysine interacts with its targets through a process known as formylation . This is a post-translational modification where a formyl group is added to the epsilon-amino group of lysine residues in proteins . In histones, formylation occurs at multiple lysyl residues located both in the tails and globular domains . This modification may interfere with other post-translational modifications such as acetylation and methylation, thereby influencing the organization of nucleosomal particles .
Biochemical Pathways
The formylation of lysine residues by Nepsilon-Formyl-L-lysine affects the epigenetic mechanisms governing chromatin function . This modification is relatively abundant in chromosomal proteins, suggesting that it may play a significant role in the regulation of gene activity .
Pharmacokinetics
It is known that the compound is synthesized through the reaction between l-lysine and formaldehyde .
Result of Action
The formylation of lysine residues in nuclear proteins by Nepsilon-Formyl-L-lysine could lead to changes in chromatin conformation and gene activity . This could potentially interfere with the normal functioning of the cell and lead to disease .
Eigenschaften
IUPAC Name |
2-amino-6-formamidohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPJXDPPMSJWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-48-3 | |
| Record name | NSC334317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)

